Orientiparcin

Description

Orientiparcin (奥林帕星) is an antibacterial antibiotic classified under "other antimicrobial antibiotics" . This compound’s primary use likely targets Gram-positive bacteria, given the typical spectrum of "other antibacterial antibiotics," though specific clinical data remain unspecified in the provided sources .

Properties

CAS No. |

159445-62-2 |

|---|---|

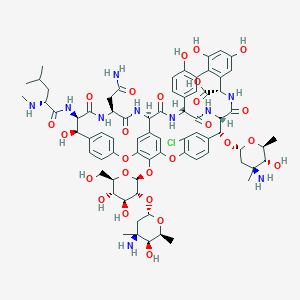

Molecular Formula |

C73H89ClN10O26 |

Molecular Weight |

1558 g/mol |

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63+,71-,72-,73-/m0/s1 |

InChI Key |

BURNGCVAUVZERJ-MNIPIRDOSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Synonyms |

Orientiparcin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

No direct structural data for Orientiparcin are available in the evidence. Key comparison points inferred from antibiotic class characteristics:

| Parameter | This compound (Inferred) | Vancomycin | Erythromycin |

|---|---|---|---|

| Class | Undefined (likely glycopeptide/macrolide) | Glycopeptide | Macrolide |

| Target | Cell wall synthesis (hypothesized) | Peptidoglycan crosslinking | 50S ribosomal subunit |

| Spectrum | Gram-positive (assumed) | Gram-positive | Gram-positive/-negative |

| Resistance Risk | Not reported | High (e.g., VRSA) | Moderate (erm genes) |

Key Differences :

Functional Analogues

Functionally similar antibiotics, such as teicoplanin (glycopeptide) and fidaxomicin (macrocyclic), may share overlapping applications.

| Parameter | This compound | Teicoplanin | Fidaxomicin |

|---|---|---|---|

| Clinical Use | Undefined | Severe Gram-positive infections | Clostridioides difficile infections |

| Administration | Not reported | Intravenous | Oral |

| Bioavailability | Unspecified | Poor oral absorption | High colonic concentration |

Key Insights :

- Application Scope : Fidaxomicin’s narrow spectrum contrasts with this compound’s presumed broader Gram-positive activity.

Research Findings and Data Limitations

Analytical Challenges

The absence of this compound-specific data in the evidence necessitates reliance on class-based inferences. Similarly, mandates detailed synthesis protocols , but this compound’s synthetic pathway remains undocumented.

Critical Gaps

- Structural Elucidation: No X-ray crystallography or NMR data are available to confirm this compound’s molecular framework.

- Efficacy Data : Minimum inhibitory concentration (MIC) values, toxicity profiles, and in vivo performance metrics are unreported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.